molecular formula C9H17NO2 B374930 Ethyl 2-aminocyclohexanecarboxylate CAS No. 64162-07-8

Ethyl 2-aminocyclohexanecarboxylate

Cat. No.: B374930
CAS No.: 64162-07-8
M. Wt: 171.24g/mol
InChI Key: VODUKXHGDCJEOZ-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane, featuring an amino group and an ethyl ester group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-nitrocyclohexanecarboxylate using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-aminocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Ethyl 2-nitrocyclohexanecarboxylate: Differing by the presence of a nitro group instead of an amino group.

    Cyclohexanecarboxylic acid: Lacking the ethyl ester and amino groups.

    2-Aminocyclohexanecarboxylic acid: Lacking the ethyl ester group.

Uniqueness: Ethyl 2-aminocyclohexanecarboxylate is unique due to the presence of both an amino group and an ethyl ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

ethyl 2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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